BenchChemオンラインストアへようこそ!

3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine

Lipophilicity ADME CNS penetration

3-(4-Methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine (CAS 1377567-44-6) is a 3-aroyl-substituted 2-amino-pyrrolo[1,2-a]imidazole heterocycle. Its core scaffold—a fused bicyclic 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole—has been established as a privileged structure in medicinal chemistry, with derivatives showing activity against kinases (e.g., JNK3, WDR5) and other targets.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 1377567-44-6
Cat. No. B1374717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine
CAS1377567-44-6
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(N=C3N2CCC3)N
InChIInChI=1S/C14H15N3O/c1-9-4-6-10(7-5-9)13(18)12-14(15)16-11-3-2-8-17(11)12/h4-7H,2-3,8,15H2,1H3
InChIKeyBCMOXNZGPJEKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine (CAS 1377567-44-6): Sourcing and Differentiation Guide for Procurement Scientists


3-(4-Methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine (CAS 1377567-44-6) is a 3-aroyl-substituted 2-amino-pyrrolo[1,2-a]imidazole heterocycle. Its core scaffold—a fused bicyclic 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole—has been established as a privileged structure in medicinal chemistry, with derivatives showing activity against kinases (e.g., JNK3, WDR5) and other targets. The compound possesses a free 2-amino group and a 4-methylbenzoyl substituent at position 3, making it a versatile building block for further functionalization [1]. Computed physicochemical properties include molecular weight 241.29 g/mol, XLogP3-AA 2.6, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1].

Why 3-(4-Methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine Cannot Be Simply Replaced by Other Pyrrolo[1,2-a]imidazole Analogs


Pyrrolo[1,2-a]imidazole derivatives exhibit steep structure-activity relationships where even minor changes to the benzoyl substituent can profoundly alter lipophilicity, hydrogen-bonding capacity, and steric bulk—parameters that govern ADME properties, target binding, and synthetic tractability [1]. Generic substitution with a 4-methoxy, 4-halogen, or unsubstituted benzoyl analog without quantitative justification risks invalidating SAR hypotheses, altering pharmacokinetic profiles, and wasting synthesis resources. The evidence below demonstrates that 3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine occupies a distinct physicochemical and functional niche relative to its closest commercially available analogs.

3-(4-Methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: Target Compound vs. 4-Methoxybenzoyl Analog (CAS 352554-39-3)

The target compound displays an XLogP3-AA value of 2.6 [1], which is 0.4 log units higher than the 4-methoxybenzoyl analog (XLogP3-AA = 2.2) [2]. This difference corresponds to an approximately 2.5-fold higher predicted partition coefficient, indicating substantially greater lipophilicity that can improve membrane permeability but may reduce aqueous solubility. In lead optimization programs where balanced lipophilicity is critical, the target compound provides an intermediate option between the more polar 4-methoxy analog and the more lipophilic 4-bromo analog (see Evidence Item 2).

Lipophilicity ADME CNS penetration

Lipophilicity Differentiation: Target Compound vs. 4-Bromobenzoyl Analog

Compared to the 4-bromobenzoyl analog, the target compound is 0.34 log units less lipophilic (XLogP3-AA 2.6 [1] vs. 2.94 ). The 4-bromo analog, with its higher molecular weight (306 vs. 241 Da) and greater halogen-induced lipophilicity, carries an elevated risk of low aqueous solubility and nonspecific protein binding. The target compound's lower LogP and smaller size offer a more favorable starting point for maintaining drug-like properties during lead optimization.

Lipophilicity ADME Solubility

Hydrogen Bond Acceptor (HBA) Count Differentiation: Target vs. 4-Bromobenzoyl Analog

The target compound possesses 3 hydrogen bond acceptors (the carbonyl oxygen, imidazole N, and amine N) [1], whereas the 4-bromobenzoyl analog has only 2 HBA . This additional acceptor capacity arises from the electronic influence of the 4-methyl group on the carbonyl oxygen, potentially enhancing interactions with polar residues in target binding sites or improving aqueous solubility through increased hydration.

Hydrogen bonding Target engagement Solubility

Scaffold-Level Kinase Inhibitory Activity: Class-Level Validation of Pyrrolo[1,2-a]imidazole Core

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a validated kinase inhibitor core. Graczyk et al. (2005) demonstrated that (S)-enantiomers of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole JNK3 inhibitors achieved an IC50 ratio of up to 10 for p38/JNK3 selectivity and were up to 20-fold more potent against JNK3 than the corresponding (R)-enantiomers [1]. While these data are not for the exact target compound, they establish the scaffold's capacity for potent, stereospecific kinase engagement, supporting the target compound as a credible entry point for kinase inhibitor design programs.

Kinase inhibition JNK3 Neuroprotection

Amine Functionalization Potential: Confirmed Reactivity for Derivatization

The 2-amino group of the target compound is reactive toward electrophilic derivatization, as confirmed by the commercial availability of benzyl N-[3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl]carbamate (CAS 2680745-32-6) [1]. This carbamate derivative, formed via reaction of the 2-amine with benzyl chloroformate, demonstrates that the amine remains nucleophilic and accessible despite the adjacent fused ring system. This derivatizability distinguishes the target compound from analogs lacking a free amine or bearing sterically hindered amine groups.

Building block Derivatization Carbamate

Best Application Scenarios for 3-(4-Methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine Based on Quantitative Evidence


Lead Optimization of CNS-Penetrant Kinase Inhibitors

With a LogP of 2.6, the target compound sits at the upper boundary of the optimal lipophilicity range for CNS drug candidates (typically LogP 2–4). Its intermediate lipophilicity, demonstrated by being 0.4 log units more lipophilic than the 4-methoxy analog [1] and 0.34 log units less lipophilic than the 4-bromo analog , makes it an ideal starting point for balancing blood-brain barrier permeability with aqueous solubility. Combined with the scaffold's validated JNK3 kinase inhibitory activity [2], this compound is well-suited for CNS kinase inhibitor programs targeting neurodegenerative diseases.

Fragment-Based Drug Discovery with Favorable Physicochemical Profile

With a molecular weight of 241.29 Da and only 2 rotatable bonds [1], the target compound satisfies 'rule of three' fragment criteria (MW < 300, HBD ≤ 3, HBA ≤ 3, LogP ≤ 3). Its 3 hydrogen bond acceptors provide sufficient polarity for target engagement while avoiding excessive hydrophilicity. In contrast, the heavier 4-bromo analog (MW 306) exceeds fragment criteria and begins to encroach on lead-like space. The target compound is thus the superior choice for fragment-based screening libraries or fragment-to-lead campaigns.

Combinatorial Library Synthesis via 2-Amine Derivatization

The confirmed reactivity of the 2-amino group—evidenced by the commercial availability of its benzyl carbamate derivative (CAS 2680745-32-6) [1]—enables high-throughput parallel synthesis of amide, urea, sulfonamide, and carbamate libraries. This derivatization potential is not available with 2-aryl-pyrrolo[1,2-a]imidazole analogs that lack a free amine. For medicinal chemistry groups building focused kinase inhibitor libraries, the target compound offers a versatile, validated vector for rapid SAR expansion while retaining the pyrrolo[1,2-a]imidazole scaffold.

Multiparameter Lead Selection in Kinase Drug Discovery

When selecting among 3-benzoyl-pyrrolo[1,2-a]imidazol-2-amine analogs for lead nomination, the target compound's balanced profile—LogP 2.6, MW 241, HBA 3—offers an optimal compromise between the more polar 4-methoxy analog (LogP 2.2, HBA 4) [1] and the heavier, more lipophilic 4-bromo analog (LogP 2.94, HBA 2, MW 306) . The scaffold's established kinase inhibitory pharmacology [2] further supports the target compound as a rational choice for initial lead optimization efforts where multiparameter optimization is critical.

Quote Request

Request a Quote for 3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.